molecular formula C10H13ClO4S B13599905 (3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride

(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride

Cat. No.: B13599905
M. Wt: 264.73 g/mol
InChI Key: GOWNDLJNYUTZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of methoxy and methyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3,5-Dimethoxy-4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)methanesulfonyl chloride
  • (3,5-Dimethoxyphenyl)methanesulfonyl chloride
  • (3,5-Dimethylphenyl)methanesulfonyl chloride

Uniqueness

(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This structural feature influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in various reactions .

Properties

Molecular Formula

C10H13ClO4S

Molecular Weight

264.73 g/mol

IUPAC Name

(3,5-dimethoxy-4-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO4S/c1-7-9(14-2)4-8(5-10(7)15-3)6-16(11,12)13/h4-5H,6H2,1-3H3

InChI Key

GOWNDLJNYUTZPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)CS(=O)(=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.